Product packaging for Anthracene, decafluoro-(Cat. No.:CAS No. 1580-19-4)

Anthracene, decafluoro-

Cat. No.: B13437020
CAS No.: 1580-19-4
M. Wt: 358.13 g/mol
InChI Key: SYVNSELUWFDWOQ-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds containing two or more fused aromatic rings. Anthracene (B1667546) is a well-known example of a simple, three-ring PAH. Decafluoroanthracene belongs to a specialized subgroup known as perfluorinated polycyclic aromatic hydrocarbons (PPAHs), where all hydrogen atoms on the aromatic core have been replaced by fluorine atoms. ontosight.ai This complete substitution results in the chemical formula C₁₄F₁₀. ontosight.ai

The fundamental structure of decafluoroanthracene is based on the anthracene framework, but the presence of ten carbon-fluorine bonds dramatically alters its chemical and physical behavior compared to its hydrogenated counterpart. ontosight.ai While sharing the same fused-ring system, the electronic properties and intermolecular forces are significantly different, making it a subject of distinct research interest.

Significance of Perfluorination in Aromatic Systems

Perfluorination—the substitution of all hydrogen atoms with fluorine atoms in an organic compound—imparts profound changes to the properties of aromatic systems. The high electronegativity of fluorine atoms creates strong, stable carbon-fluorine bonds and significantly alters the electron distribution within the molecule. ontosight.ai

Key effects of perfluorination on aromatic hydrocarbons include:

Increased Electron Affinity : Fluorination, particularly perfluorination, is an effective strategy for increasing the electron affinity of PAHs. researchgate.net Electron affinity is the energy change that occurs when an electron is added to a neutral atom or molecule. libretexts.org The strong electron-withdrawing nature of fluorine atoms lowers the energy levels of the molecular orbitals, making the compound a better electron acceptor. princeton.edu This property is crucial for applications in organic electronics, where it can transform materials from p-type (hole-transporting) to n-type (electron-transporting) semiconductors. researchgate.net The predicted adiabatic electron affinity for decafluoroanthracene is 1.84 eV. researchgate.netacs.org

Altered Intermolecular Interactions : The replacement of C-H bonds with C-F bonds changes the nature of intermolecular packing in the solid state. While hydrocarbon PAHs often pack in a "herringbone" structure, perfluorinated systems frequently adopt π-stacked arrangements. researchgate.net This is driven by favorable quadrupole-quadrupole interactions between the electron-poor perfluorinated rings and electron-rich aromatic systems, an interaction known as the arene-perfluoroarene interaction. researchgate.netrsc.org

Enhanced Stability : The strength of the C-F bond contributes to high thermal stability and resistance to chemical degradation. cymitquimica.com This makes perfluorinated compounds robust materials for use in demanding electronic applications. researchgate.net

Modified Physical Properties : Perfluorination leads to distinct physical properties, such as high melting points and altered solubility profiles. Decafluoroanthracene is a white crystalline solid that is insoluble in water but soluble in some organic solvents. ontosight.aicymitquimica.com

Table 1: Comparison of Properties between Anthracene and Decafluoroanthracene
PropertyAnthracene (C₁₄H₁₀)Decafluoroanthracene (C₁₄F₁₀)
Molecular Weight178.23 g/mol358.13 g/mol cymitquimica.com
AppearanceColorless to pale yellow solidWhite crystalline solid ontosight.ai
Electron AffinityLow (p-type semiconductor behavior)High (1.84 eV) (n-type semiconductor behavior) researchgate.netacs.org
Dominant Intermolecular InteractionC-H···π interactions (Herringbone packing)Arene-perfluoroarene interactions (π-stacking) researchgate.net
Solubility in WaterPractically insolubleInsoluble ontosight.ai

Overview of Decafluoroanthracene as a Model Compound for Advanced Materials Research

Advanced materials research focuses on designing and engineering materials with specific structures and functional properties. lboro.ac.uk Decafluoroanthracene serves as a valuable model compound in this field, particularly for the development of organic electronic devices and novel crystalline materials. ontosight.aifrontiersin.orgroutledge.com

Its utility in research stems from its well-defined structure and the significant electronic modifications induced by perfluorination. Researchers utilize decafluoroanthracene to:

Investigate Arene-Perfluoroarene Interactions : It is a fundamental building block in crystal engineering. researchgate.net By co-crystallizing decafluoroanthracene with various non-fluorinated polycyclic arenes (like naphthalene, tetracene, and pyrene), researchers can systematically study the π-stacking interactions that govern the formation of these structures. rsc.org These studies provide insight into controlling the solid-state assembly of molecules to achieve desired electronic and photophysical properties. researchgate.net

Develop n-Type Organic Semiconductors : The high electron affinity and environmental stability of decafluoroanthracene make it a candidate for n-type materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ontosight.ai These materials are essential for creating complementary circuits in organic electronics.

Study Photophysical Properties : The fluorescence properties of decafluoroanthracene and its co-crystals are of significant interest. cymitquimica.com Research has shown that in co-crystals with many PAHs, the interaction is weak, and the fluorescence resembles that of the components. rsc.org However, in the case of its co-crystal with anthracene, a notable shift in the emission spectrum suggests a weak charge-transfer interaction, leading to exciplex-like emission. rsc.orgrsc.org This tunability is important for creating materials for photonic applications. researchgate.net

Table 2: Key Properties of Decafluoroanthracene for Materials Research
PropertyValue / DescriptionRelevance in Research
Chemical FormulaC₁₄F₁₀ ontosight.aiDefines the elemental composition and perfluorinated nature.
Adiabatic Electron Affinity1.84 eV researchgate.netacs.orgQuantifies its ability to accept electrons; crucial for n-type semiconductor applications. ontosight.ai
Crystal Structure InteractionForms π-stacked co-crystals via arene-perfluoroarene interactions. rsc.orgEnables its use as a model for crystal engineering and designing materials with specific packing motifs. researchgate.net
Photophysical BehaviorExhibits fluorescence; can form exciplexes in co-crystals. rsc.orgrsc.orgAllows for the study and development of organic luminescent and photonic materials. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14F10 B13437020 Anthracene, decafluoro- CAS No. 1580-19-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1580-19-4

Molecular Formula

C14F10

Molecular Weight

358.13 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decafluoroanthracene

InChI

InChI=1S/C14F10/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20

InChI Key

SYVNSELUWFDWOQ-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C3C(=C1F)C(=C(C(=C3F)F)F)F)F)C(=C(C(=C2F)F)F)F

Origin of Product

United States

Synthetic Methodologies for Decafluoroanthracene and Its Derivatives

Direct Fluorination Techniques for Decafluoroanthracene Synthesis

Direct fluorination involves the direct reaction of a hydrocarbon precursor with a fluorine source. This approach can be challenging due to the extreme reactivity of elemental fluorine, which often leads to non-selective reactions and decomposition of the starting material. wikipedia.orgnih.gov Consequently, methodologies using more controlled fluorinating agents have been developed to improve selectivity and yield.

The direct use of elemental fluorine (F₂) for the synthesis of fluorinated organic compounds is a powerful but often aggressive method. solvay.com Exposing a hydrocarbon like anthracene (B1667546) directly to fluorine gas can result in ignition and complete degradation of the molecule. wikipedia.org The high exothermicity of the reaction requires specialized apparatus and carefully controlled conditions, such as very low temperatures, dilution of fluorine with an inert gas (e.g., nitrogen), and efficient heat removal to prevent runaway reactions. nih.govbeilstein-journals.org

Despite these challenges, direct fluorination with F₂ has been explored for producing perfluorinated compounds. The process typically involves passing a vaporized hydrocarbon over a catalyst or reacting it in a solvent that can withstand the harsh conditions. beilstein-journals.org However, for complex molecules like anthracene, direct fluorination with elemental fluorine often fails or results in a mixture of partially fluorinated products and decomposition, making it an impractical route for the clean synthesis of decafluoroanthracene. beilstein-journals.org

To overcome the limitations of elemental fluorine, a variety of electrophilic fluorinating agents with attenuated reactivity have been developed. These reagents, often containing an N-F bond, offer milder reaction conditions and greater control over the fluorination process. researchgate.net Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are crystalline, stable solids that are easier to handle than fluorine gas and can selectively fluorinate aromatic compounds. researchgate.netbeilstein-journals.org The fluorinating power of these agents can be tuned by modifying their chemical structure, allowing for more precise reactions. beilstein-journals.org

A significant advancement in the synthesis of decafluoroanthracene involves a safer and more practical route that avoids highly toxic reagents. This method utilizes an aromatic nucleophilic substitution (SNAr) reaction. Specifically, 9,10-dichloro-1,2,3,4,5,6,7,8-octafluoroanthracene is treated with potassium fluoride (B91410) (KF) as the fluoride source. The reaction is facilitated by the use of 18-crown-6, which complexes the potassium ion and increases the nucleophilicity of the fluoride anion. This process, conducted in a high-boiling solvent like sulfolane (B150427) at 200°C, achieves an 80% yield of decafluoroanthracene. thieme-connect.de

Reagent TypeSpecific Reagent(s)Typical ApplicationReference
Elemental FluorineF₂/N₂ mixtureDirect fluorination (often with decomposition) beilstein-journals.org
N-F ReagentsSelectfluor®, NFSIElectrophilic fluorination of aromatics researchgate.netbeilstein-journals.org
Nucleophilic FluorideKF / 18-crown-6SNAr on polyhalogenated aromatics thieme-connect.de

Vapor-Phase Fluorination Strategies

Vapor-phase fluorination represents an important industrial strategy for the production of perfluorocarbons. google.com One of the most notable methods is the Fowler process, which was developed during the Manhattan Project for the synthesis of chemically inert perfluorocarbons. wikipedia.org This process moderates the extreme reactivity of elemental fluorine by using a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃), as the fluorinating agent. wikipedia.org

The process involves two main stages performed at high temperatures:

Regeneration: Cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine to produce cobalt(III) fluoride.

Fluorination: The hydrocarbon feedstock is passed in the vapor phase over a bed of CoF₃. The CoF₃ transfers its fluorine atoms to the hydrocarbon, resulting in a perfluorinated product and reducing the cobalt salt back to CoF₂, which can then be regenerated. wikipedia.org

The reaction proceeds via a single electron transfer mechanism that can involve carbocation intermediates, potentially leading to molecular rearrangements and a mixture of products. wikipedia.org While historically significant for producing compounds like perfluoroheptane (B1218580) and perfluorodimethylcyclohexane, the Fowler process is a viable, albeit energy-intensive, strategy for the exhaustive fluorination of aromatic compounds like anthracene to yield decafluoroanthracene. wikipedia.org Other patents also describe general vapor-phase fluorination techniques for producing highly fluorinated organic compounds, which could be applied to anthracene. google.com

Advanced Synthetic Routes for Anthracene Frameworks Applicable to Fluorinated Analogs

Modern organic synthesis has provided sophisticated methods for constructing the anthracene core itself, which can be applied to create fluorinated analogs either by using fluorinated starting materials or by functionalizing the anthracene scaffold post-synthesis. These methods offer greater precision and control over the final structure compared to direct fluorination of the parent hydrocarbon.

Transition metal catalysis has become an indispensable tool for the synthesis of complex aromatic systems, including anthracene and its derivatives. frontiersin.orgnih.gov These methods offer high efficiency and selectivity, often under milder conditions than classical reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is exceptionally versatile for creating the biaryl linkages necessary to assemble the anthracene framework. frontiersin.orgnih.gov Similarly, the Sonogashira coupling, which joins a terminal alkyne with an aryl halide, is instrumental in preparing alkynylated precursors that can be cyclized to form the anthracene core. frontiersin.org These reactions have been successfully used to synthesize novel fluorinated anthracene derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govrsc.orgacs.org The choice of ligands, such as electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), is crucial for optimizing catalyst performance and achieving high yields, especially with sterically demanding or electronically challenging substrates. nih.gov

Catalytic SystemReaction TypeApplication in Anthracene SynthesisKey FeaturesReference
Palladium ComplexesSuzuki-Miyaura CouplingFormation of biaryl bonds to build the anthracene skeleton.Versatile, tolerant of many functional groups. frontiersin.orgnih.gov
Palladium ComplexesSonogashira CouplingSynthesis of alkynylated anthracene precursors.Key for creating precursors for cyclization. frontiersin.org
Cobalt ComplexesCyclotrimerization[2+2+2] cycloaddition of alkynes.Can be used to build the central aromatic ring from halogenated precursors. beilstein-journals.org
Gold CatalystsCyclizationCyclization of o-alkynyldiarylmethanes.Tolerates various functional groups including fluorine. beilstein-journals.org

Intramolecular cyclization reactions provide powerful and often elegant routes to polycyclic aromatic hydrocarbons by forming multiple rings in a single synthetic operation. These strategies are applicable to the synthesis of fluorinated anthracene analogs when fluorinated precursors are used.

One prominent example is the Mallory reaction , which involves the intramolecular photocyclization of stilbene-type molecules to form phenanthrenes and other PAHs. mdpi.comnih.gov This method has been successfully applied to the synthesis of fluorine-containing PAHs, demonstrating its utility for creating complex fluorinated aromatic systems. mdpi.comnih.gov

Other metal-catalyzed cyclizations have also emerged as key strategies:

Gold-catalyzed cyclization: o-Alkynyldiarylmethanes can be efficiently converted into substituted anthracenes using gold catalysts. This reaction is notable for its tolerance of various functional groups, including fluorine, bromine, and acetate (B1210297) groups. beilstein-journals.org

Palladium-catalyzed double cyclization: Dibenzo[a,h]anthracenes have been synthesized through the palladium-catalyzed intramolecular double cyclization of p-styrylstilbene derivatives. beilstein-journals.org

Acid-promoted cyclization: 9-Arylmethylanthracene derivatives can be formed through a tandem process involving a nickel-catalyzed dicarbofunctionalization of an alkene, followed by an acid-promoted cyclization-aromatization cascade. nih.gov

These advanced cyclization methods offer strategic advantages for accessing structurally diverse and highly functionalized anthracenes, including those with specific fluorination patterns that would be difficult to achieve through direct fluorination. beilstein-journals.orgbeilstein-journals.org

Cyclization MethodKey Precursor TypeCatalyst/ReagentProduct TypeReference
Mallory ReactionStilbene derivativesUV lightFluorine-containing PAHs mdpi.comnih.gov
Gold-Catalyzed Cyclizationo-AlkynyldiarylmethanesGold chloride (AuCl)Substituted anthracenes beilstein-journals.org
Palladium-Catalyzed Cyclizationp-Styrylstilbene derivativesPalladium catalystDibenzo[a,h]anthracenes beilstein-journals.org
Iodonium-Induced CyclizationTerphenyl derivativesIodonium sourceDiiododibenzo[a,j]anthracenes beilstein-journals.orgbeilstein-journals.org

Reduction Strategies from Anthraquinone (B42736) Precursors

The synthesis of decafluoroanthracene from perfluorinated anthraquinone precursors involves multi-step reduction and aromatization processes. A notable method commences with 1,2,3,4,5,6,7,8-octafluoroanthraquinone. This precursor undergoes fluorination with sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) to yield 1,2,3,4,5,6,7,8,9,9,10,10-dodecafluoro-9,10-dihydroanthracene. Subsequent defluorination of this intermediate using zinc metal leads to the formation of decafluoroanthracene. google.com However, this process requires high reaction temperatures, exceeding 360°C, which poses significant safety challenges for industrial-scale production. google.com

An alternative pathway involves the reduction of a chlorinated precursor. Starting from octafluoroanthraquinone (B75143), chlorination of the carbonyl groups is achieved using phosphorus pentachloride (PCl₅) to form 9,9,10,10-tetrachloro-9,10-dihydro-octafluoroanthracene. unistra.fr This intermediate is then reduced using n-methylpyrrolidone in an acidic environment to produce 9,10-dichloro-octafluoroanthracene. unistra.fr This dichloro-derivative serves as a key intermediate which can then be converted to decafluoroanthracene through a nucleophilic substitution reaction with a fluoride source like potassium fluoride. thieme-connect.de

Attempts to directly reduce octafluoroanthraquinone using diethylaminosulfur trifluoride (DAST) have been reported, but these were unsuccessful in yielding the desired decafluoroanthracene. gla.ac.uk

The electrochemical behavior of octafluoroanthraquinone has also been investigated. It undergoes a two-step electrochemical reduction, first to a semiquinone radical anion (Q⁻) and then to a dianion (Q²⁻). acs.org The introduction of fluorine atoms stabilizes these reduced species through electron-withdrawing effects, resulting in a positive shift of the reduction potentials by approximately 0.4 V compared to unsubstituted anthraquinone. acs.org While this demonstrates the reducibility of the quinone, it is primarily studied in the context of CO₂ capture and does not represent a preparative route to decafluoroanthracene. acs.orgresearchgate.net

Reductive aromatization is a powerful strategy for synthesizing polycyclic aromatic hydrocarbons from their corresponding quinones. nih.govrsc.org For instance, a zinc-mediated reductive aromatization has been successfully applied to peropyrenequinone to yield tetrasubstituted peropyrenes. nih.gov This general methodology highlights a potential, though not yet specifically reported, avenue for the direct conversion of perfluoroanthraquinones to decafluoroanthracene derivatives.

Derivatization Strategies for Functionalizing the Decafluoroanthracene Core

The functionalization of the decafluoroanthracene core is primarily dictated by its perfluorinated nature, which makes it susceptible to nucleophilic aromatic substitution (SNAr). Research has shown that decafluoroanthracene undergoes selective nucleophilic replacement of a fluorine atom. rsc.orgrsc.org

When decafluoroanthracene is treated with nucleophiles such as sodium methoxide (B1231860) in methanol (B129727) or dimethylamine (B145610) in ether, monosubstitution occurs preferentially at the 2-position. rsc.orgrsc.org This regioselectivity is a key aspect of its reactivity, yielding nonafluoromonomethoxyanthracene and dimethylaminononafluoroanthracene, respectively. rsc.org The position of substitution was confirmed by ¹⁹F NMR spectroscopy, which showed characteristic downfield shifts for the fluorine atoms ortho to the newly introduced substituent. rsc.org

Nucleophilic Substitution Reactions of Decafluoroanthracene
ReactantNucleophileSolventProductPosition of SubstitutionReference
DecafluoroanthraceneSodium methoxideMethanolNonafluoromonomethoxyanthracene2-position rsc.orgrsc.org
DecafluoroanthraceneDimethylamineEtherDimethylaminononafluoroanthracene2-position rsc.org

Beyond direct SNAr on the decafluoroanthracene core, derivatization strategies often involve the functionalization of related fluorinated anthracene precursors. For instance, a tetraarylanthracene bearing a fluorinated anthracene core has been synthesized via a ruthenium-catalyzed C-F phenylation of octafluoroanthraquinone with arylboronates. thieme-connect.com This demonstrates the feasibility of cross-coupling reactions on highly fluorinated anthraquinone systems, which, after reduction of the carbonyl groups, would yield functionalized anthracene derivatives.

While not yet reported specifically for decafluoroanthracene, modern cross-coupling reactions represent a powerful tool for the functionalization of haloarenes and related compounds. nih.govresearchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been developed for a wide range of electrophiles, including nitroarenes. nih.gov Given the successful application of Suzuki-Miyaura coupling on 9,10-dichloro-octafluoroanthracene to generate octafluoro-9,10-diphenylanthracene, it is plausible that similar strategies could be adapted for the derivatization of decafluoroanthracene or its halo-substituted analogues. thieme-connect.de The development of polyfunctional organometallic reagents, such as those of magnesium and zinc, further expands the possibilities for introducing a variety of functional groups onto heterocyclic and aromatic systems through chemoselective cross-coupling reactions. beilstein-journals.org

Electronic Structure and Theoretical Investigations of Decafluoroanthracene

Density Functional Theory (DFT) Calculations and Spectroscopic Analysis

Density Functional Theory (DFT) has become a powerful tool for predicting the electronic and structural properties of molecules like decafluoroanthracene. schrodinger.com These calculations, often corroborated by spectroscopic analysis, provide a detailed picture of the molecule's electronic landscape. Time-dependent DFT (TD-DFT) is a particularly practical quantum chemical method for calculating excitation energies and VUV photoabsorption spectra, aiding in the design of materials with specific optical properties. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. wuxibiology.com The energy difference between them, known as the HOMO-LUMO gap, represents the lowest energy electronic excitation possible for the molecule and is a crucial parameter in quantum chemistry that determines the kinetic stability and chemical activity of the molecule. schrodinger.comajchem-a.com

For decafluoroanthracene, perfluorination significantly lowers the energies of both the HOMO and LUMO levels compared to its hydrogenated counterpart, anthracene (B1667546). This effect is primarily due to the strong electron-withdrawing nature of the fluorine atoms. The lowering of the LUMO energy is particularly pronounced, making decafluoroanthracene a strong electron acceptor, a property desirable for n-type materials in organic electronics. ontosight.aiaip.org DFT calculations show that the HOMO and LUMO in such systems are typically delocalized over the entire π-conjugated framework. researchgate.net The HOMO-LUMO gap can be experimentally measured using UV-Vis spectroscopy and computationally calculated using various DFT functionals. schrodinger.com Studies on similar systems have shown that range-separated hybrid functionals like ωB97XD can provide accurate predictions of the HOMO-LUMO gap. nih.gov

Table 1: Key Electronic Properties of Decafluoroanthracene from Theoretical Calculations

PropertyDescriptionSignificance for Decafluoroanthracene
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. ajchem-a.comLowered by perfluorination, indicating reduced electron-donating ability compared to anthracene.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. ajchem-a.comSignificantly lowered by perfluorination, resulting in high electron affinity and n-type semiconductor behavior. ontosight.ai
HOMO-LUMO Gap Energy difference between HOMO and LUMO; corresponds to the lowest electronic excitation energy. schrodinger.comDetermines optical and electronic properties; a key parameter for applications in optoelectronics.

Computational methods, particularly DFT, are used to model the charge distribution within a molecule. nih.gov In decafluoroanthracene, the high electronegativity of the ten fluorine atoms dramatically alters the charge distribution compared to anthracene. The fluorine atoms withdraw electron density from the carbon skeleton. This creates a "π-poor" or electron-deficient aromatic system. In contrast, the hydrogen atoms in anthracene donate a small amount of electron density, making the carbon framework "π-rich" or negatively charged. aip.org

This electron deficiency is central to decafluoroanthracene's ability to participate in so-called arene-perfluoroarene interactions, where it acts as the electron-accepting component. rsc.orgresearchgate.net The charge distribution can be visualized using electrostatic potential maps, which would show a positive potential over the carbon framework of decafluoroanthracene, confirming its role as an electrophile in intermolecular interactions.

The reorganization energy (λ) is a critical parameter in charge transfer theory, representing the energy required to change the geometry of a molecule from its neutral to its charged state and to reorganize the surrounding solvent molecules. unesp.brlibretexts.org It is composed of two main parts: the inner-sphere reorganization energy (λᵢ) and the outer-sphere reorganization energy (λₒ). libretexts.org

Outer-Sphere (λₒ): This component relates to the rearrangement of the surrounding medium (e.g., solvent or other molecules in a crystal) in response to the change in charge. unesp.brlibretexts.org While often considered negligible in nonpolar systems due to low dielectric constants, studies on molecules like anthracene have shown that λₒ can be comparable to λᵢ and should not be ignored. nih.gov

Molecules with low reorganization energies are desirable for efficient charge transport materials because a lower λ value corresponds to a lower activation energy barrier for electron transfer, as described by Marcus theory. libretexts.orgnih.gov Theoretical calculations for decafluoroanthracene and its derivatives are essential for predicting their charge transport capabilities and for designing new materials for organic field-effect transistors (OFETs).

Quantum Chemical Modeling of Perfluorinated Aromatic Systems

Quantum chemical modeling extends beyond single molecules to understand the collective behavior of perfluorinated aromatic systems, such as in molecular crystals and aggregates. These models are crucial for predicting material properties like crystal packing and charge mobility.

Perfluorination of aromatic compounds significantly influences their intermolecular interactions. While it might be assumed that the low polarizability of fluorine atoms would lead to weaker interactions, theoretical and experimental studies show that perfluorination can reinforce van der Waals interactions. nih.govscispace.com The attractive stacking interaction between a perfluoroaryl group (like decafluoroanthracene) and an aryl group (like anthracene) is a key supramolecular interaction. researchgate.net This "arene-perfluoroarene" interaction is driven by complementary electrostatics, where the electron-deficient face of the perfluorinated molecule interacts favorably with the electron-rich face of the hydrocarbon arene. aip.orgresearchgate.net

DFT calculations that include dispersion corrections are essential for accurately modeling these systems, as they properly account for the van der Waals forces that play a critical role. rsc.org These interactions govern the self-assembly of molecules into well-defined structures, such as the alternating stacks of arene and perfluoroarene molecules found in co-crystals. rsc.org The strength of these interactions can be tuned by changing the aromatic system, which has implications for crystal engineering and the design of materials with specific electronic properties. researchgate.net

Molecular crystals are solids where molecules are held at their lattice points by relatively weak intermolecular forces. libretexts.org In the case of decafluoroanthracene, these forces include van der Waals interactions and, in co-crystals, the aforementioned arene-perfluoroarene interactions. rsc.orglibretexts.org

Theoretical methods are employed to understand and predict the crystal structure. First-principles calculations can be used to investigate pressure-induced phase transitions and the role of intermolecular bonding in the stability of different crystalline phases. uwo.ca The analysis of crystal packing and intermolecular contacts, for instance through Hirshfeld surface analysis, provides quantitative insight into the nature and propensity of different interactions within the crystal. researchgate.net For decafluoroanthracene co-crystals, quantum mechanical computations have confirmed that the packing is largely governed by quadrupole-quadrupole interactions between the electron-poor perfluoroarene and the electron-rich arene, leading to characteristic stacked structures. rsc.orgresearchgate.net Understanding the chemical bonding in these molecular crystals is fundamental to controlling the solid-state properties of the material, which is vital for applications in organic electronics.

Computational Approaches for Predicting Electronic Properties

The electronic properties of decafluoroanthracene have been a subject of significant interest, largely explored through sophisticated computational chemistry methods. These theoretical investigations provide deep insights into the molecule's behavior, particularly its electron-accepting nature, which is crucial for its application in organic electronics. The primary tools for these predictions are rooted in quantum chemistry, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) being the most prominent. bioisi.ptfortunejournals.comwikipedia.org

Computational approaches allow for the calculation of fundamental electronic parameters that are often challenging to measure experimentally. schrodinger.com Key properties investigated include electron affinity (the energy released when an electron is added to a neutral molecule), ionization potential (the energy required to remove an electron), and the energies of electronic transitions. uv.eslibretexts.orglibretexts.org These calculations are not merely theoretical exercises; they provide a foundational understanding of the electronic structure that governs the material's performance in electronic devices.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of polycyclic aromatic hydrocarbons and their fluorinated derivatives. fortunejournals.comscite.airesearchgate.net This is due to its favorable balance of computational cost and accuracy. arxiv.org For decafluoroanthracene, DFT calculations are used to determine the optimized geometries of both the neutral molecule and its corresponding anion, which is essential for calculating energy differences between these states. schrodinger.comscielo.br

One of the most widely used functionals for these types of systems is the B3LYP hybrid functional, which has been shown to provide reliable predictions for the electronic structure of polycyclic aromatic hydrocarbons (PAHs). scite.aiscielo.br Calculations using this functional, combined with appropriate basis sets, have been employed to determine various measures of electron affinity for decafluoroanthracene. scite.ai

Key findings from DFT studies on decafluoroanthracene (also referred to as perfluoroanthracene) include the prediction of its electron affinity. scite.ai There are several ways to define and calculate this property:

Adiabatic Electron Affinity (EAad): The energy difference between the optimized neutral molecule and the optimized anion. This represents the energy released when an electron is added, and the molecule has time to relax to its new most stable geometry.

Vertical Electron Affinity (EAvert): The energy difference between the neutral molecule at its optimized geometry and the anion at the same geometry. This corresponds to a vertical transition on the potential energy surface, where the electron is added instantaneously without nuclear rearrangement.

Vertical Detachment Energy (VDE): The energy required to remove an electron from the anion at its optimized geometry to form the neutral molecule at the same geometry. This is the theoretical counterpart to what is often measured in photodetachment experiments.

A significant DFT study by Feng et al. systematically investigated perfluorinated PAHs and reported these values for decafluoroanthracene. scite.ai Their findings underscore the strong electron-accepting character of the molecule, a direct consequence of the high electronegativity of the fluorine atoms.

The following tables summarize the key electronic properties of decafluoroanthracene as predicted by DFT calculations. These values are critical for understanding its potential as an n-type semiconductor material.

Table 1: Calculated Electron Affinity and Vertical Detachment Energy of Decafluoroanthracene

PropertyCalculated Value (eV)Methodology
Adiabatic Electron Affinity (EAad)1.61DFT (B3LYP) scite.ai
Vertical Electron Affinity (EAvert)1.45DFT (B3LYP) scite.ai
Vertical Detachment Energy (VDE)1.77DFT (B3LYP) scite.ai

While ground-state DFT is excellent for properties like electron affinity, predicting how the molecule interacts with light requires studying its electronically excited states. bioisi.pt This is the domain of Time-Dependent Density Functional Theory (TD-DFT). arxiv.orguci.educp2k.org TD-DFT is used to calculate the energies of electronic transitions, which correspond to the absorption of photons. uci.edu These calculations can predict the molecule's UV-visible absorption spectrum, providing information on the energies of the lowest unoccupied molecular orbital (LUMO) and the highest occupied molecular orbital (HOMO), and the transitions between them (e.g., HOMO → LUMO). researchgate.netarxiv.orgscielo.org.mx

For decafluoroanthracene, TD-DFT calculations help to understand the nature of its electronic absorption bands. The results of such calculations, including the predicted excitation energies and the corresponding oscillator strengths (a measure of the transition probability), are crucial for designing and interpreting spectroscopic experiments. scite.aistackexchange.com These theoretical spectra can be compared with experimental data to validate the computational models and gain a more complete picture of the molecule's electronic behavior. nih.govnih.gov

Photophysical Phenomena of Decafluoroanthracene

Fluorescence and Luminescence Characteristics of Perfluorinated Anthracenes

The introduction of fluorine atoms into the anthracene (B1667546) core has a profound effect on its emission properties. These perfluorinated anthracenes, including decafluoroanthracene, are of interest for their potential applications in organic electronics and as fluorescent probes. beilstein-journals.orgrsc.org

The emission of light from perfluorinated anthracenes, such as decafluoroanthracene, occurs through fluorescence and phosphorescence. Fluorescence is the rapid emission of a photon from an excited singlet state, while phosphorescence is a slower emission from an excited triplet state. The efficiency and characteristics of these emission processes are dictated by the molecule's electronic structure and its interactions with the surrounding environment.

In many anthracene derivatives, the emission properties are highly dependent on the substitution pattern. For instance, the introduction of electron-withdrawing groups, like the fluorine atoms in decafluoroanthracene, can influence the energy levels of the molecule and, consequently, its emission spectrum. rsc.org The fluorescence of some fluorinated anthracene derivatives has been observed to be highly efficient, making them suitable for applications in organic light-emitting diodes (OLEDs). beilstein-journals.orgrsc.org The emission from these molecules is often characterized by a well-defined vibronic structure, which is typical for rigid aromatic hydrocarbons.

The formation of excimers, which are excited-state dimers, can also play a role in the emission of anthracene derivatives. acs.orgacs.org Excimer emission is typically broad and red-shifted compared to the monomer emission and occurs at high concentrations or in specific aggregate states. acs.org The study of exciton-vibrational coupling in dimers provides insight into the interplay between intermolecular and intramolecular vibrations in determining spectral line widths, Stokes shifts, and radiative decay rates. acs.org

Table 1: Photophysical Data for Selected Anthracene Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)
Anthracene (ANTH)--0.28-0.36 beilstein-journals.org
9,10-bis(pentafluorophenyl)anthracene--0.68 beilstein-journals.org
9,10-bis(trifluoromethyl)anthracene--0.68 beilstein-journals.org
9,10-bis(perfluorobenzyl)anthracene-4160.85 beilstein-journals.org

This table presents a selection of photophysical data for anthracene and some of its fluorinated derivatives, highlighting the influence of fluorination on quantum yield and emission wavelength.

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. In fluorinated anthracene systems, quenching can occur through various mechanisms, including collisional (dynamic) quenching and the formation of non-fluorescent ground-state complexes (static quenching). nih.gov The quenching of anthracene fluorescence by various molecules has been studied to understand these mechanisms. For example, the quenching of anthracene fluorescence by cetylpyridinium (B1207926) chloride in sodium dodecyl sulfate (B86663) micelles involves both dynamic and static quenching mechanisms. nih.gov

Electron transfer is another important quenching mechanism. rsc.orgrsc.org In systems where an electron donor is in proximity to the excited fluorophore, photoinduced electron transfer (PET) can occur, leading to a non-radiative decay pathway and quenching of the fluorescence. rsc.orgrsc.org The efficiency of PET quenching is dependent on the redox properties of the fluorophore and the quencher, as well as the distance and orientation between them. The study of intramolecular fluorescence quenching in anthracene derivatives linked to heterocyclic ligands has provided insights into the role of electron transfer in this process. rsc.org Furthermore, fluoride (B91410) ions have been shown to quench the fluorescence of multihydroxylated anthracene derivatives through interactions with the hydroxyl groups. acs.org

Photodimerization and Photo-Oxygenation Pathways

Upon exposure to light, decafluoroanthracene and related compounds can undergo photochemical reactions, including photodimerization and photo-oxygenation. These reactions lead to the formation of new chemical species with distinct properties.

A characteristic photochemical reaction of anthracene and its derivatives is the [4+4] photocycloaddition. wikipedia.orgresearchgate.net This reaction involves the joining of two anthracene molecules at the 9 and 10 positions upon irradiation with UV light, resulting in the formation of a dimer. researchgate.netresearchgate.netacs.org The preorganization of monomers in the crystalline state can lead to quantitative and highly selective solid-state photodimerization. researchgate.net This process is a type of cycloaddition reaction, which is a chemical reaction where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The [4+4] photocycloaddition of an azaanthracene derivative has been studied in both solution and the solid state. researchgate.net The formation of a heterodimer between tetracene and decafluoroanthracene has also been observed upon exposure to light. rsc.org

The photodimerization of anthracene derivatives can be a reversible process. researchgate.netresearchgate.net The dimer can often be converted back to the original monomers by heating or by irradiation with light of a different wavelength. researchgate.net This light-induced reversible transformation is a key feature of photoresponsive materials. For instance, the reversibility of the [4+4] cycloaddition reaction in a poly(l-lactide)-poly(ethylene glycol) copolymer with pendant anthracene groups has been demonstrated, enabling a light-induced shape-memory effect. researchgate.net These reversible transformations are also being explored in the context of developing light-controlled chemomechanical networks. biorxiv.org

In addition to photodimerization, photo-oxygenation represents another light-induced transformation pathway. researchgate.netfrontiersin.orgchemrxiv.org This process involves the reaction of an excited molecule with molecular oxygen, often leading to the formation of endoperoxides. Photocatalysts can be employed to generate singlet oxygen, which then reacts with the organic substrate. researchgate.netfrontiersin.org The photo-oxygenation of anthracene derivatives can lead to the formation of various oxidized products.

Mechanofluorochromic Properties in the Solid State

Mechanofluorochromism is a phenomenon where the fluorescence properties of a material change in response to mechanical stimuli such as grinding, shearing, or pressing. nih.govrsc.orgeuropa.eu This property is of interest for applications in sensors and smart materials. europa.eu

Some anthracene derivatives have been shown to exhibit mechanofluorochromic behavior. nih.gov For example, certain 1,4-diphenylanthracene (B13124790) derivatives display a "hypsochromic shift" (a shift to shorter wavelengths) in their fluorescence upon grinding. nih.gov This change in emission color is often associated with a transformation from a crystalline to an amorphous state or a change in molecular packing. The reversibility of this process can vary, with some materials returning to their original state upon heating or treatment with a solvent. nih.gov The study of α-cyanostilbene functionalized indolo[3,2-b]carbazole (B1211750) derivatives revealed that their mechanofluorochromic properties are based on the synergistic effect of intramolecular planarization and intermolecular J-aggregation stacking after grinding. rsc.org

Charge Transfer Complexation Involving Decafluoroanthracene

Formation and Characterization of Charge Transfer Complexes with Electron Donors

Decafluoroanthracene readily forms 1:1 co-crystals with a variety of electron-donating polycyclic aromatic hydrocarbons (PAHs). rsc.org The formation of these complexes is driven by interactions between the electron-deficient perfluorinated ring system of decafluoroanthracene and the electron-rich π-systems of the donor molecules. researchgate.netacs.org This interaction, often referred to as an arene-perfluoroarene interaction, can range from weak electrostatic attraction to more significant charge transfer, depending on the specific donor. researchgate.netrsc.org

The formation of these complexes has been demonstrated with several PAHs, leading to the creation of highly ordered, co-crystalline materials. rsc.org The stability and characteristics of these complexes are often investigated in solution and the solid state through various spectroscopic and analytical techniques. wikipedia.orgrsc.org

Table 1: Polycyclic Aromatic Hydrocarbon Donors Forming Co-crystals with Decafluoroanthracene

Electron Donor
Naphthalene
Anthracene (B1667546)
Tetracene
Pyrene
Perylene
Triphenylene (B110318)

Source: rsc.org

A hallmark of charge transfer complex formation is the appearance of new, distinct absorption bands in the electronic spectrum, typically at longer wavelengths (bathochromic shift) than the absorptions of the individual components. researchgate.net This new band, known as the charge transfer band, arises from the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. rsc.org

In the case of decafluoroanthracene complexes, spectroscopic studies provide direct evidence of CT interactions. While co-crystals with donors like naphthalene, tetracene, pyrene, perylene, and triphenylene show fluorescence properties similar to their parent compounds with only minor shifts, the complex with anthracene is a notable exception. rsc.org The 1:1 co-crystal of anthracene and decafluoroanthracene exhibits a significant bathochromic shift in both its excitation and, particularly, its emission spectra. rsc.org This phenomenon points towards a weak charge transfer coupling in the ground state, which leads to an exciplex-like emission in the excited state. rsc.org

The formation of CT complexes can be investigated using a variety of spectroscopic methods:

UV-Vis Spectroscopy: This is the primary technique for identifying the characteristic long-wavelength charge transfer absorption band. wikipedia.orgnih.gov The intensity of this band can also be used to determine the stoichiometry and equilibrium constant of the complex in solution. wikipedia.orgnih.gov

Fluorescence Spectroscopy: The quenching of the donor's fluorescence or the appearance of a new, red-shifted emission band (exciplex emission) is a strong indicator of charge transfer in the excited state. rsc.orgacs.org The significant red-shift in the anthracene-decafluoroanthracene co-crystal emission is a clear example of this. rsc.org

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can reveal changes in the vibrational modes of the donor and acceptor molecules upon complexation, providing further evidence of charge transfer. acs.orgrsc.org

Determining the extent of electron transfer from the donor to the acceptor in the ground state, known as the degree of charge transfer (ρ), is crucial for understanding the electronic nature of the complex. A value of ρ = 0 indicates a neutral complex dominated by weak interactions, while ρ = 1 signifies a fully ionic salt. wikipedia.org

Several experimental and theoretical methods are employed to quantify this parameter:

Computational Methods: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for modeling charge transfer complexes. rsc.orgnih.gov These calculations can predict the geometry, electronic structure, and absorption spectra of the complexes. arxiv.org Methods such as Charge Density Difference (CDD) analysis can visualize and quantify the charge redistribution upon complex formation, with one study on a DNA base triplet showing a charge transfer proportion as high as 59.8%. mdpi.com Another approach involves calculating bond orders from TD-DFT outputs to estimate the degree of charge transfer. arxiv.org

Spectroscopic Analysis: While challenging, the position and intensity of the charge transfer band in the UV-Vis spectrum can be correlated with the degree of charge transfer. wikipedia.org Changes in the frequencies of certain vibrational modes in IR and Raman spectra, particularly those of the acceptor molecule, have also been used to estimate the amount of transferred charge. arxiv.org

Solid-State Electrochemistry: Techniques like cyclic voltammetry performed on single crystals can probe the electronic characteristics and energy levels of co-crystals, providing insights that correlate with the degree of charge transfer. nih.gov

For many arene-perfluoroarene co-crystals, including most of those formed with decafluoroanthracene, the interaction is weak, and the degree of charge transfer in the ground state is small. rsc.org However, the distinct spectroscopic behavior of the anthracene-decafluoroanthracene complex suggests a measurable, albeit partial, charge transfer that sets it apart from its analogues. rsc.org

Role of Decafluoroanthracene as an Electron Acceptor in Molecular Interactions

The defining characteristic of decafluoroanthracene in charge transfer complexation is its role as an electron acceptor. rsc.org The high electronegativity of the fluorine atoms withdraws electron density from the anthracene aromatic system, creating an electron-deficient π-scaffold. researchgate.net This electron deficiency results in a low-lying LUMO, making decafluoroanthracene capable of accepting electron density from suitable donor molecules. nih.gov

The strength of an electron acceptor is related to its electron affinity. nih.gov Perfluorinated aromatic compounds are well-established electron acceptors used in the design of organic electronic materials. researchgate.netfrontiersin.org In these interactions, decafluoroanthracene engages in what is known as an arene-perfluoroarene or π-hole···π interaction. researchgate.net The electron-deficient center of the perfluoroarene (the π-hole) attracts the electron-rich π-cloud of a donor arene. researchgate.net

This acceptor capability allows decafluoroanthracene to form co-crystals where donor and acceptor molecules arrange in alternating stacks, a common structural motif for organic charge transfer complexes. wikipedia.orgrsc.org The interplay between the donor and acceptor components within these stacks dictates the bulk properties of the material, such as its optical absorption and electrical conductivity. researchgate.netacs.org By pairing with various electron donors, the electronic properties of the resulting complexes can be systematically tuned. researchgate.net

Structural Elucidation of Charge Transfer Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of charge transfer co-crystals. rsc.org Studies on the co-crystals of decafluoroanthracene with several polycyclic arenes have revealed a consistent and highly ordered packing motif. rsc.org

All the 1:1 molecular co-crystals of decafluoroanthracene with donors such as naphthalene, anthracene, tetracene, pyrene, perylene, and triphenylene are built from infinite, segregated stacks. rsc.org Within these stacks, the planar molecules of the electron donor (the arene) and the electron acceptor (decafluoroanthracene) alternate (D-A-D-A...). rsc.org This alternating arrangement maximizes the interaction between the electron-rich and electron-deficient aromatic faces, which is the primary driving force for co-crystal formation. researchgate.net

Key structural features of these co-crystals include:

Alternating Stacks: The donor and acceptor molecules are arranged in a face-to-face manner within the stacks. rsc.org

Interplanar Distance: The separation between the planes of adjacent donor and acceptor molecules is a critical parameter, typically in the range of 3.3 to 3.6 Å, indicative of significant π-π interactions.

Molecular Overlap: The degree of overlap between the π-systems of the donor and acceptor molecules influences the strength of the charge transfer interaction.

This well-defined, stacked structure is fundamental to the properties of the charge transfer material. The electronic coupling between the molecules in the stack allows for the delocalization of charge, which is a prerequisite for electrical conductivity in organic semiconductors. wikipedia.org

Table 2: Compounds Mentioned in the Article

Compound Name
Anthracene, decafluoro-
Naphthalene
Anthracene
Tetracene
Pyrene
Perylene

Supramolecular Assembly and Crystal Engineering of Decafluoroanthracene

Self-Assembly Principles of Perfluoroarenes

The spontaneous organization of molecules into well-defined, stable structures, or self-assembly, is a cornerstone of supramolecular chemistry. wikipedia.orgnih.gov For perfluoroarenes, this process is largely dictated by specific non-covalent interactions that arise from their unique, electron-deficient nature. rsc.org

Arene-Perfluoroarene Supramolecular Synthons and Interactions

A foundational element in the self-assembly of perfluoroarenes is the arene-perfluoroarene interaction, a powerful and reliable supramolecular synthon. rsc.orgiucr.org This interaction stems from the electrostatic attraction between the electron-poor perfluorinated aromatic ring and an electron-rich aromatic ring. nih.govesrf.fr This face-to-face stacking is driven by the complementary quadrupole moments of the arene and perfluoroarene. nih.gov

In systems involving decafluoroanthracene, this principle is readily observed in its co-crystals with various polycyclic aromatic hydrocarbons (PAHs). rsc.orgthieme-connect.de These co-crystals typically exhibit an alternating arrangement of the decafluoroanthracene and PAH molecules in well-defined stacks. rsc.orgrsc.org

Analysis of Non-Covalent Interactions in Decafluoroanthracene Systems

C–H···F interactions: Hydrogen bonds between the hydrogen atoms of a hydrocarbon and the fluorine atoms of decafluoroanthracene. rsc.org

π–π stacking: Interactions between the aromatic rings of adjacent molecules. researchgate.net

C–F···π interactions: The interaction of fluorine atoms with the π-electron system of an adjacent aromatic ring.

F···F contacts: Close contacts between fluorine atoms of neighboring perfluorinated molecules. rsc.org

Computational techniques are often used to analyze and quantify these weak interactions, providing insight into the forces governing the crystal packing. scispace.com

Co-crystallization Studies of Decafluoroanthracene with Polycyclic Aromatic Hydrocarbons

The co-crystallization of decafluoroanthracene with various PAHs, which are organic compounds with multiple aromatic rings, has been a fruitful area of research. cdc.gov These studies have not only deepened the understanding of arene-perfluoroarene interactions but have also led to the creation of new materials with tailored properties. rsc.orgthieme-connect.de

Structural Analysis via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystal. nih.govuhu-ciqso.es This method has been used to characterize a series of 1:1 co-crystals of decafluoroanthracene with PAHs such as naphthalene, anthracene (B1667546), tetracene, pyrene, perylene, and triphenylene (B110318). rsc.org The resulting structural data provide detailed information about bond lengths, angles, and the intermolecular interactions that dictate the crystal packing. uhu-ciqso.es

Table 1: Crystallographic Data for Select Decafluoroanthracene Co-crystals

Co-former Crystal System Space Group Key Interactions Reference
Naphthalene Monoclinic P2₁/n Arene–perfluoroarene stacking rsc.org
Anthracene Monoclinic P2₁/c Arene–perfluoroarene stacking, C–H···F rsc.org
Pyrene Monoclinic P2₁/n Arene–perfluoroarene stacking rsc.org
Perylene Monoclinic P2₁/c Arene–perfluoroarene stacking rsc.org
Triphenylene Monoclinic C2/c Arene–perfluoroarene stacking rsc.org

Host-Guest Interactions and Molecular Cage Architectures

The principles of supramolecular assembly that govern the formation of simple co-crystals can be extended to create more complex, three-dimensional structures like molecular cages. nih.govnih.govrsc.org These cage-like molecules possess an internal cavity that can encapsulate other "guest" molecules, a phenomenon known as host-guest interaction. thno.orgnih.govmdpi.com The formation of these host-guest systems is driven by non-covalent interactions. thno.orgrsc.org While the direct use of decafluoroanthracene in forming the primary framework of molecular cages is an area of ongoing research, the fundamental arene-perfluoroarene and other non-covalent interactions are key design elements in the construction of such architectures. ua.esmdpi.com

Supramolecular Polymerization and Aggregation Phenomena of Decafluoroanthracene

The study of decafluoroanthracene (DFA) in supramolecular chemistry is largely centered on its pronounced ability to form highly ordered aggregates and participate in polymerization processes, driven primarily by non-covalent interactions. The key interaction governing the assembly of DFA with other aromatic systems is the arene-perfluoroarene (AP) interaction. This interaction arises from the complementary electronic nature of electron-rich aromatic hydrocarbons (arenes) and electron-poor perfluorinated aromatics like DFA, which possesses an inverted electron distribution due to extensive fluorination. rsc.org The AP interaction is a powerful tool in crystal engineering, enabling the predictable self-assembly of molecules into well-defined supramolecular architectures. rsc.orgresearchgate.net

A significant body of research on the aggregation of decafluoroanthracene focuses on its co-crystallization with various polycyclic aromatic hydrocarbons (PAHs). researchgate.netrsc.org These studies have successfully produced a series of 1:1 co-crystals where DFA alternates with an arene molecule in a face-to-face π-stacking arrangement. researchgate.netrsc.org This recurring structural motif, known as the arene–perfluoroarene supramolecular synthon, results in the formation of infinite, mixed stacks of the two components. rsc.org The intermolecular forces and packing features within these co-crystals have been extensively analyzed to understand the nature of the AP interaction. rsc.org

The choice of the polycyclic arene partner allows for the tuning of the structural and photophysical properties of the resulting supramolecular assembly. Detailed crystallographic studies have been conducted on co-crystals of DFA with several PAHs, revealing consistent alternating stack structures. rsc.org

Table 1: Co-crystals of Decafluoroanthracene (DFA) with Polycyclic Aromatic Hydrocarbons (PAHs)

Co-crystal Former (PAH) Stoichiometry (PAH:DFA) Structural Motif Reference
Naphthalene 1:1 Infinite alternating stacks rsc.org
Anthracene 1:1 Infinite alternating stacks rsc.org
Tetracene 1:1 Infinite alternating stacks rsc.org
Pyrene 1:1 Infinite alternating stacks rsc.org
Perylene 1:1 Infinite alternating stacks rsc.org

The photophysical properties of these co-crystals are a direct consequence of the aggregation state and the electronic coupling between the stacked molecules. For most of the studied co-crystals, such as those with naphthalene, tetracene, pyrene, perylene, and triphenylene, the fluorescence properties are very similar to those of one of the components, exhibiting only minor shifts in the emission spectra. rsc.org This indicates that the electronic interaction between the arene and decafluoroanthracene in the excited state is weak, and the emission is characteristic of a monomer fluorescence. researchgate.netrsc.org

However, the 1:1 co-crystal of anthracene and decafluoroanthracene presents a notable exception. rsc.org This specific assembly shows a significant bathochromic (red) shift in both its excitation and, more prominently, its emission spectra compared to the individual components. rsc.org This behavior is indicative of weak charge-transfer coupling in the ground state, which leads to an exciplex-like emission from the aggregated state. rsc.org

Beyond discrete co-crystals, the strong directional nature of AP interactions involving DFA can be harnessed to induce more complex aggregation phenomena, such as the formation of gels in solution. rsc.org These interactions can suppress uncontrolled molecular aggregation, which often leads to fluorescence quenching, and instead promote the formation of extended, ordered supramolecular networks. rsc.org

Furthermore, the pre-organized arrangement of molecules in aryl-perfluoroaryl co-crystals serves as a template for sequence-defined polymerization. researchgate.net By applying high pressure (e.g., 12 GPa) to these supramolecular assemblies, it is possible to induce a polymerization reaction that results in novel sp³-hybridized materials like functionalized nanothreads. researchgate.net This strategy demonstrates how supramolecular aggregation can be a critical first step toward the synthesis of precisely structured covalent polymers. researchgate.net

Reactivity and Advanced Chemical Transformations of Decafluoroanthracene

Diels-Alder Cycloaddition Reactions of Perfluorinated Anthracenes

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for constructing six-membered rings. wikipedia.org In a typical Diels-Alder reaction, an electron-rich conjugated diene reacts with an electron-poor dienophile. libretexts.org Anthracene (B1667546) itself commonly acts as the diene component in these reactions, reacting at its central 9 and 10 positions. mnstate.eduorientjchem.org

However, the reactivity of perfluorinated anthracenes like decafluoroanthracene in Diels-Alder reactions is not extensively documented in scientific literature. The strong electron-withdrawing nature of the ten fluorine atoms significantly reduces the electron density of the aromatic system. This makes decafluoroanthracene an electron-poor diene, which would theoretically require a dienophile with significant electron-donating properties to facilitate an "inverse-demand" Diels-Alder reaction. libretexts.org

While specific examples involving decafluoroanthracene as the diene are scarce, related research on other perfluorinated aromatic compounds provides some context. For instance, under high pressure, hexafluorobenzene has been shown to participate in [4+2] cycloaddition reactions with benzene. researchgate.net This suggests that under forcing conditions, perfluorinated aromatic systems can act as the diene component. The general principles of the Diels-Alder reaction dictate that the diene must be able to adopt an s-cis conformation, a requirement that the rigid anthracene core inherently meets. libretexts.org

Exploration of Electrophilic and Nucleophilic Substitution Reactions

The electronic character of decafluoroanthracene dictates its susceptibility to substitution reactions. The electron-deficient nature of the ring system makes it highly resistant to conventional electrophilic aromatic substitution while being activated towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction of electron-rich aromatic compounds like benzene, involving the attack of an electrophile to substitute a hydrogen atom. wikipedia.org Key examples of EAS include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The mechanism proceeds through a positively charged intermediate (an arenium ion or sigma complex), which is stabilized by the aromatic ring's π-electron system. masterorganicchemistry.com In the case of decafluoroanthracene, the ten highly electronegative fluorine atoms severely deplete the electron density of the aromatic rings. This strong deactivation makes the molecule extremely resistant to attack by electrophiles, as the ring cannot effectively stabilize the positive charge of the required intermediate. Consequently, there is a notable lack of reported successful electrophilic aromatic substitution reactions for decafluoroanthracene in the scientific literature.

Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to its inertness towards electrophiles, the electron-poor decafluoroanthracene core is activated for nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction involves the attack of a nucleophile on the aromatic ring, displacing a leaving group, in this case, a fluoride (B91410) ion. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

Research has shown that decafluoroanthracene undergoes nucleophilic substitution with nucleophiles such as sodium methoxide (B1231860) and dimethylamine (B145610). rsc.org Intriguingly, the substitution occurs selectively at the 2-position, replacing a fluorine atom on one of the outer rings. rsc.org This regioselectivity is a significant finding because it contradicts theoretical models that predicted nucleophilic attack would occur at the 9-position in the central ring. rsc.org

NucleophileReagentProductPosition of Substitution
MethoxideSodium Methoxide2-methoxy-nonafluoroanthracene2-position
DimethylamineDimethylamine2-(dimethylamino)-nonafluoroanthracene2-position

This table summarizes the observed nucleophilic substitution reactions on decafluoroanthracene, highlighting the unexpected regiochemical outcome.

Photochemical Reactivity of the Decafluoroanthracene Core

The anthracene core is well-known for its rich photochemical reactivity, most notably its ability to undergo a [4+4] cycloaddition reaction upon irradiation with UV light to form a photodimer. orientjchem.orgresearchgate.net This reversible dimerization is a classic example of a photochemical pericyclic reaction.

The perfluorinated core of decafluoroanthracene also displays distinct photochemical behavior. While reports on its [4+4] homodimerization are not prominent, its interaction with other polycyclic arenes under illumination has been documented. A key finding is the formation of a heterodimer between tetracene and decafluoroanthracene. rsc.org This product was observed as a by-product when a solution containing both monomers was exposed to room light or UV irradiation, indicating a light-induced cycloaddition reaction. rsc.org

The photophysical properties of decafluoroanthracene have also been explored in the context of co-crystals with various arenes like naphthalene, pyrene, and perylene. rsc.org In most of these co-crystals, the fluorescence properties are similar to one of the components, indicating weak intermolecular interactions. However, the co-crystal of decafluoroanthracene with anthracene is a notable exception, exhibiting a significant red-shift in its emission spectrum. This suggests the formation of an exciplex (excited-state complex) upon photoexcitation, indicative of a stronger electronic interaction in the excited state. rsc.org

Mechanistic Studies of Chemical Transformations

The unique reactivity of decafluoroanthracene, particularly in nucleophilic substitution, has prompted mechanistic considerations. The general mechanism for nucleophilic aromatic substitution (SNAr) proceeds via a two-step addition-elimination pathway. wikipedia.orgmasterorganicchemistry.com The first step is the rate-determining attack of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The second, faster step involves the expulsion of the leaving group to restore aromaticity.

For decafluoroanthracene, the most compelling mechanistic puzzle lies in the regioselectivity of this reaction. The experimentally observed nucleophilic attack at the 2-position directly conflicts with the predictions of the amplified Iπ-repulsion theory. rsc.org This theory, which had been used to rationalize substitution patterns in other polyfluoro-aromatic compounds, suggested that attack should preferentially occur at the 9-position. rsc.org The failure of this model in the case of decafluoroanthracene indicates that the factors governing regioselectivity in highly fluorinated polycyclic systems are more complex than previously understood. As of now, there is no single, comprehensive theory that can rationalize the position of nucleophilic attack across all polyfluoro-aromatic compounds. rsc.org

Detailed mechanistic studies, either computational or experimental, for the Diels-Alder and photochemical reactions of decafluoroanthracene are not extensively available. The proposed mechanism for the formation of the tetracene-decafluoroanthracene heterodimer would likely involve the excitation of one of the aromatic cores followed by a cycloaddition reaction, but specific studies on the transition state and intermediates are lacking.

Applications in Advanced Materials Science Based on Decafluoroanthracene

Organic Electronic and Semiconductor Devices

The exploration of decafluoroanthracene in organic electronic devices stems from the broader interest in fluorinated organic semiconductors. Perfluorination is a known strategy to transform p-type organic semiconductors into n-type materials by lowering the frontier molecular orbital energy levels. This modification enhances electron injection and transport, making these materials suitable for a range of electronic applications.

Organic Field-Effect Transistors (OFETs)

Anthracene (B1667546) and its derivatives have been investigated as active materials in Organic Field-Effect Transistors (OFETs) due to their potential for high charge carrier mobility. rsc.orgresearchgate.net The planar structure of the anthracene core facilitates strong intermolecular interactions, which are crucial for efficient charge transport in the solid state. rsc.org While specific performance data for OFETs based solely on decafluoroanthracene is not extensively reported in the literature, the principles of molecular design for OFETs suggest its potential as an n-type semiconductor. The introduction of fluorine atoms is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital), which would facilitate electron injection from common electrodes and promote electron transport.

Research on related anthracene derivatives has shown that chemical modification can significantly enhance OFET performance. For instance, the introduction of various substituent groups can improve solubility, thin-film morphology, and ultimately, the charge carrier mobility. researchgate.net It is anticipated that decafluoroanthracene could serve as a valuable building block or a component in co-crystal systems for high-performance n-channel or ambipolar OFETs.

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), anthracene derivatives are widely utilized as blue emitters and host materials. rsc.org The rigid structure of the anthracene core provides high photoluminescence quantum yields. While decafluoroanthracene itself is not a prominent emissive material in commercial OLEDs, its electronic properties make it a candidate for use in electron transport layers (ETLs). elsevierpure.commdpi.com An efficient ETL should possess high electron mobility and an appropriate energy level alignment with the adjacent layers to ensure balanced charge injection and transport, leading to high device efficiency. oled.comrsc.org

Charge Transport Characteristics in Perfluorinated Organic Semiconductors

The charge transport properties of organic semiconductors are fundamentally linked to their molecular structure, solid-state packing, and electronic energy levels. Perfluorination has a profound impact on these characteristics. Theoretical studies have predicted that the electron affinity of perfluoroanthracene is significantly higher than that of its non-fluorinated counterpart. rsc.org This increased electron affinity suggests that perfluorinated aromatic hydrocarbons, including decafluoroanthracene, can act as effective electron acceptors. rsc.org

The ionization potential and electron affinity are critical parameters that govern the efficiency of charge injection from electrodes into the semiconductor. A higher electron affinity generally leads to a smaller energy barrier for electron injection.

CompoundPredicted Electron Affinity (eV)
Perfluorobenzene0.69 rsc.org
Perfluoronaphthalene1.02 rsc.org
Perfluoroanthracene 1.84 rsc.org

This table presents theoretically predicted electron affinity values for a series of perfluorinated polycyclic aromatic hydrocarbons.

Functional Materials for Optoelectronics

The unique photophysical properties of decafluoroanthracene, particularly when combined with other aromatic compounds, open up possibilities for its use in functional optoelectronic materials. The formation of co-crystals, where two or more different molecules crystallize together in a regular lattice, is a promising strategy for tuning the optical and electronic properties of materials.

Decafluoroanthracene has been shown to form co-crystals with various polycyclic aromatic hydrocarbons. In these co-crystals, the electron-poor decafluoroanthracene and the electron-rich partner molecule can exhibit interesting photophysical phenomena. These interactions can lead to the formation of charge-transfer complexes, which can alter the absorption and emission properties of the material compared to the individual components. This tunability is highly desirable for applications in areas such as organic photovoltaics and photodetectors.

Advanced Sensor Development Based on Decafluoroanthracene Architectures

The development of chemical sensors based on fluorescent molecules is an active area of research. Anthracene and its derivatives are often used as fluorophores in these sensors due to their high fluorescence quantum yields and sensitivity to their local environment. semanticscholar.orgscispace.comnih.govresearchgate.net The fluorescence of these molecules can be quenched or enhanced in the presence of specific analytes, providing a detectable signal.

While there is a lack of specific reports on sensors based on decafluoroanthracene, its strong electron-accepting nature suggests potential applications in this area. It could be incorporated into sensor architectures where its interaction with electron-donating analytes would lead to a change in its fluorescence properties. For example, the formation of a charge-transfer complex with an analyte could result in fluorescence quenching or the appearance of a new, red-shifted emission band. This would form the basis for a "turn-off" or ratiometric fluorescent sensor. Further research is needed to explore the potential of decafluoroanthracene and its derivatives in the design of novel and selective chemical sensors.

Conclusion and Future Research Directions

Summary of Key Research Findings on Decafluoroanthracene

Decafluoroanthracene (DFA), the perfluorinated analogue of anthracene (B1667546), has emerged as a significant compound in the field of materials science and supramolecular chemistry. Research has primarily focused on its unique electronic properties, its capacity for forming highly ordered co-crystals, and its distinct photophysical behavior.

A central finding is the potent electron-accepting nature of decafluoroanthracene. Theoretical studies, including those using density functional theory (DFT), have consistently highlighted its high electron affinity. This property is attributed to the strong electron-withdrawing effect of the ten fluorine atoms, which significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO). This makes DFA a promising n-type semiconductor material. nih.govrsc.org

Key electronic properties predicted for decafluoroanthracene are summarized in the table below.

PropertyPredicted ValueMethodReference
Adiabatic Electron Affinity1.84 eVDZP++ B3LYP nih.govresearchgate.net
Adiabatic Electron Affinity1.84 eVCCQ/CBS rsc.org

Table 1: Theoretically Predicted Electronic Properties of Decafluoroanthracene.

Another cornerstone of decafluoroanthracene research is its interaction with polycyclic aromatic hydrocarbons (PAHs). It readily forms 1:1 co-crystals with a variety of arenes, including naphthalene, anthracene, tetracene, pyrene, perylene, and triphenylene (B110318). rsc.org X-ray diffraction studies have revealed that these co-crystals are typically structured as infinite stacks of alternating DFA and arene molecules. rsc.orgrsc.org This self-assembly is driven by the arene-perfluoroarene (AP) interaction, a noncovalent force that is often stronger than conventional π-π stacking, providing a powerful tool for crystal engineering. researchgate.net

The photophysical properties of these co-crystals have been extensively studied. In most cases, the fluorescence properties are similar to one of the components, indicating a weak electrostatic interaction. rsc.org However, the co-crystal of decafluoroanthracene with anthracene is a notable exception. It exhibits a significant bathochromic shift in its emission spectrum, which points to a weak charge-transfer interaction in the ground state that leads to an exciplex-like emission. rsc.orgrsc.org Research into the reactivity of DFA has also yielded intriguing results; nucleophilic substitution occurs at the 2-position, a finding that contradicts theoretical models like the amplified Iπ-repulsion theory which predicts reactivity at the 9-position. researchgate.net

Challenges and Opportunities in Decafluoroanthracene Research

Despite the progress made, significant challenges remain in the study and application of decafluoroanthracene. A primary hurdle is its synthesis. Current methods can be complex and may result in modest yields, which could limit the availability of high-purity material for extensive research and technological development. researchgate.net Furthermore, the discrepancy between theoretical predictions and experimental outcomes regarding its chemical reactivity highlights a gap in the fundamental understanding of polyfluoroaromatic systems. researchgate.net This suggests that existing models may not fully capture the electronic intricacies of highly fluorinated PAHs.

From a materials perspective, controlling the precise solid-state packing and morphology in thin films, which is crucial for electronic device performance, remains a challenge. While the arene-perfluoroarene interaction provides a robust method for self-assembly in single crystals, translating this control to scalable device fabrication processes requires further innovation. The general challenges associated with the long-term stability and environmental impact of polyfluorinated compounds also represent a broader context of concern for future applications. nih.govresearchgate.net

These challenges, however, are intrinsically linked to significant opportunities. The demonstrated ability of decafluoroanthracene to self-assemble into highly ordered structures via co-crystallization presents a major opportunity for the bottom-up fabrication of functional materials. researchgate.net By carefully selecting the arene partner, it is possible to fine-tune the structural and photophysical properties of the resulting co-crystals. rsc.orgrsc.org This opens avenues for creating materials with bespoke optoelectronic characteristics. The strong electron affinity of DFA makes it a highly attractive candidate for n-type semiconductors in organic electronics, an area where high-performance materials are still in high demand. nih.govrsc.org The potential to create ambipolar charge-transporting materials through co-crystallization with suitable donor molecules is another exciting prospect. rsc.org

Prospective Areas for Academic Exploration and Material Design

The unique characteristics of decafluoroanthracene point toward several promising directions for future research and material design.

Prospective Areas for Academic Exploration:

Fundamental Reactivity: There is a clear need for further investigation into the nucleophilic substitution reactions of decafluoroanthracene. A combination of advanced computational modeling and detailed experimental studies could lead to a more comprehensive theory that accurately predicts reactivity across a range of polyfluorinated aromatic compounds. researchgate.net

Charge Transport Physics: While its potential as an n-type semiconductor is recognized, detailed studies on the intrinsic charge transport properties of single-crystal decafluoroanthracene and its co-crystals are essential. rsc.orgresearchgate.net Investigating phenomena such as charge carrier mobility, injection barriers, and transport mechanisms will provide the fundamental knowledge needed for device optimization.

Supramolecular Chemistry: A systematic exploration of decafluoroanthracene's co-crystallization with a wider array of functional molecules, including donors, acceptors, and chromophores, could uncover novel supramolecular synthons and lead to materials with unprecedented properties. rsc.org

Photophysics of AP Interactions: Deeper probing of the charge-transfer phenomena observed in specific DFA co-crystals is warranted. rsc.org Time-resolved spectroscopy and quantum mechanical computations could elucidate the nature of the excited states and the dynamics of charge separation and recombination, which is crucial for applications in organic solar cells and photodetectors.

Prospective Areas for Material Design:

Organic Field-Effect Transistors (OFETs): Decafluoroanthracene and its derivatives are prime candidates for the active layer in n-channel and ambipolar OFETs. Material design efforts could focus on modifying the DFA core or selecting co-crystal formers to enhance charge mobility and improve environmental stability.

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence of decafluoroanthracene co-crystals could be harnessed to create novel emitters for OLEDs. By engineering the degree of charge transfer between the stacked molecules, it may be possible to access a range of emission colors.

Organic Photovoltaics (OPVs): The strong electron-accepting nature of DFA makes it a potential non-fullerene acceptor for OPVs. Designing bulk heterojunctions where DFA or its co-crystals are blended with suitable polymer donors could lead to efficient solar energy conversion.

Sensors: The sensitivity of the arene-perfluoroarene interaction to the electronic nature of the arene partner suggests that DFA-based systems could be designed as sensory materials. Changes in fluorescence upon exposure to specific analytes could form the basis for highly selective chemical sensors.

Q & A

Basic Question: What experimental design strategies are effective for optimizing fluorinated anthracene derivative synthesis or environmental analysis?

Answer:
The Box–Behnken design (BBD) is a robust statistical approach for optimizing multivariable experimental conditions, such as reaction time, temperature, or substrate ratios. For example, BBD was applied to minimize benzo[a]anthracene formation in smoked meat by optimizing cooking time (24.9 min), fat ratio (7.9%), and distance to heat source (21.8 cm) . Researchers can adapt this methodology to fluorinated anthracene systems by substituting variables (e.g., fluorination agent concentration, solvent polarity) to maximize yield or minimize byproducts. Response surface modeling within BBD allows identification of synergistic or antagonistic variable interactions, critical for complex fluorination reactions.

Basic Question: How can fluorescence properties of decafluoro-anthracene be quantified in solution-phase studies?

Answer:
Fluorescence intensity (II) of anthracene derivatives can be calculated using the formula:
I=kP0bϵcI = k' \cdot P_0 \cdot b \cdot \epsilon \cdot c

where kk' is the proportionality constant (0.30 for anthracene), P0P_0 is incident irradiance, bb is path length, ϵ\epsilon is molar absorptivity (e.g., 9.5×103M1cm19.5 \times 10^3 \, \text{M}^{-1}\text{cm}^{-1} for anthracene), and cc is concentration . For decafluoro-anthracene, researchers must recalibrate ϵ\epsilon and kk' due to fluorine's electron-withdrawing effects, which alter photophysical properties. Time-resolved transient absorption spectroscopy in supercritical CO₂ (40°C, 10.9 MPa) can further resolve triplet-state dynamics .

Advanced Question: What models explain the environmental degradation kinetics of decafluoro-anthracene, and how do data inconsistencies arise?

Answer:
Degradation kinetics of anthracene derivatives often follow pseudo-first-order models, with rate constants (k1k_1) and half-lives (t1/2t_{1/2}) dependent on microbial activity and substrate concentration. For example, A. sydwoii degradation of anthracene (100–500 mg/L) showed k1k_1 increasing with concentration, while t1/2t_{1/2} decreased. Data fitted Langmuir (R2=0.976R^2 = 0.976) and Temkin (R2=0.982R^2 = 0.982) models, indicating monolayer adsorption and heterogeneous surface interactions . Contradictions may arise from competing degradation pathways (e.g., photolysis vs. biodegradation) or matrix effects (e.g., humic acids altering bioavailability). Researchers should conduct parallel experiments under controlled light, temperature, and microbial conditions to isolate variables.

Advanced Question: How do electronic polarization and delocalization in decafluoro-anthracene influence charge transport properties?

Answer:
Quantum mechanical/embedded-charge (QM/EC) simulations reveal that fluorination reduces polarization energies (PE) by 0.2–0.3 eV compared to non-fluorinated anthracene, due to fluorine's electronegativity stabilizing charge carriers. For crystalline clusters, computed PE accounts for \sim69% of experimental values, highlighting the role of lattice symmetry in charge delocalization . Experimental validation requires ultraviolet photoelectron spectroscopy (UPS) or field-effect transistor (FET) mobility measurements. Discrepancies between computational and experimental PE values may stem from amorphous vs. crystalline phase differences or interfacial defects in thin-film devices.

Advanced Question: What challenges exist in synthesizing functionalized decafluoro-anthracene dimers for reversible polymer networks?

Answer:
Key challenges include:

  • Thermodynamic Instability : Non-functional 9-substituted anthracene dimers exhibit low dissociation enthalpies (< 50 kJ/mol), limiting thermal reversibility in crosslinked polymers .
  • Steric Hindrance : Fluorine atoms at peri-positions (e.g., 9,10-positions) impede [4+4] cycloaddition due to repulsion. Strategies include using bulky substituents or UV-triggered dimerization at cryogenic temperatures.
  • Analytical Limitations : Few dimerization kinetic datasets exist. Researchers should employ differential scanning calorimetry (DSC) and time-resolved FT-IR to quantify activation energies and monitor reaction progress.

Basic Question: Which analytical columns and conditions are optimal for separating decafluoro-anthracene from complex mixtures?

Answer:
Chromolith® RP-18 monolithic columns demonstrate high efficiency for anthracene derivatives, with ≥ 80,000 theoretical plates/meter and capacity factor (kk') of 3.9–4.6 for anthracene . For decafluoro-anthracene, mobile phase optimization is critical:

  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) enhances peak symmetry.
  • Detection : UV-Vis at 254 nm or fluorescence detection (λex=365nm,λem=400nm\lambda_{\text{ex}} = 365 \, \text{nm}, \lambda_{\text{em}} = 400 \, \text{nm}) improves sensitivity.
  • Pressure : Maintain ≤ 30 bar to preserve column integrity.

Advanced Question: How do shock-induced dimerization and electronic coupling affect decafluoro-anthracene under high-pressure conditions?

Answer:
At 18 GPa, anthracene undergoes dimerization via [4+4] cycloaddition, confirmed by mass spectral analysis and discontinuities in shock velocity-particle velocity plots . Fluorination likely raises the pressure threshold for dimerization due to increased molecular rigidity. Researchers should use diamond anvil cell (DAC) experiments coupled with Raman spectroscopy to monitor structural changes. Discrepancies between experimental and computational results (e.g., AIREBO MD simulations) may arise from neglecting fluorine’s van der Waals parameters in force fields.

Basic Question: What safety protocols are recommended for handling decafluoro-anthracene in laboratory settings?

Answer:
While specific data for decafluoro-anthracene are limited, protocols for brominated analogs (e.g., 1,8-dibromoanthracene) include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and weighing.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.